W-9 hydrochloride

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

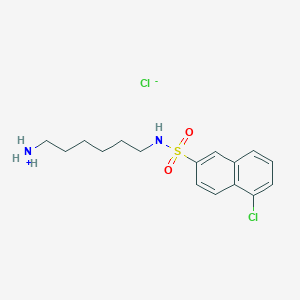

Die Synthese von W-9-Hydrochlorid beinhaltet die Reaktion von 5-Chlor-2-Naphthalinsulfonylchlorid mit 6-Aminohexylamin. Die Reaktion findet typischerweise in einem organischen Lösungsmittel wie Dichlormethan unter kontrollierten Temperaturbedingungen statt. Das resultierende Produkt wird dann mit Salzsäure behandelt, um das Hydrochloridsalz zu bilden .

Industrielle Produktionsverfahren

Die industrielle Produktion von W-9-Hydrochlorid folgt einem ähnlichen Syntheseweg, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von industriellen Lösungsmitteln und Reagenzien, wobei die Reaktionsbedingungen streng kontrolliert werden, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Endprodukt wird durch Kristallisation oder chromatographische Verfahren gereinigt .

Chemische Reaktionsanalyse

Reaktionstypen

W-9-Hydrochlorid durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Es kann unter bestimmten Bedingungen oxidiert werden, um Sulfoxide oder Sulfone zu bilden.

Reduktion: Die Verbindung kann zu dem entsprechenden Amin reduziert werden.

Substitution: Es kann nukleophile Substitutionsreaktionen eingehen, insbesondere an der Sulfonamidgruppe.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden verwendet.

Substitution: Nukleophile wie Amine oder Thiole können unter basischen Bedingungen verwendet werden.

Hauptprodukte, die gebildet werden

Oxidation: Sulfoxide und Sulfone.

Reduktion: Entsprechende Amine.

Substitution: Verschiedene substituierte Sulfonamide.

Wissenschaftliche Forschungsanwendungen

W-9-Hydrochlorid hat vielfältige Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Reagenz in der organischen Synthese und als Calmodulin-Inhibitor in biochemischen Assays verwendet.

Biologie: Einsatz in Studien, die sich mit Kalzium-Signalwegen und Calmodulin-abhängigen Prozessen befassen.

Medizin: Untersucht hinsichtlich seiner potenziellen therapeutischen Wirkung bei Krankheiten, die mit einer Calmodulin-Dysregulation einhergehen.

Industrie: Verwendung bei der Entwicklung neuer Arzneimittel und als Werkzeug bei der Arzneimittelforschung

Wirkmechanismus

W-9-Hydrochlorid übt seine Wirkung aus, indem es an Calmodulin bindet und so seine Interaktion mit Zielproteinen hemmt. Diese Hemmung stört Kalzium-Signalwege, was zu veränderten Zellfunktionen führt. Die Verbindung zielt speziell auf die Calmodulin-Bindungsdomäne ab und verhindert die Aktivierung von Calmodulin-abhängigen Enzymen .

Analyse Chemischer Reaktionen

Structural Features and Functional Group Reactivity

W-9 hydrochloride comprises:

-

5-Chloro-2-naphthalenesulfonamide core : Aromatic sulfonamides are typically stable but may undergo hydrolysis under acidic or basic conditions.

-

6-Aminohexyl side chain : The primary amine can participate in nucleophilic reactions, such as acylation or alkylation.

-

Hydrochloride salt : Enhances solubility in polar solvents and may dissociate in aqueous solutions.

Key Functional Group Reactivity:

| Functional Group | Potential Reactions |

|---|---|

| Aromatic sulfonamide | Hydrolysis to sulfonic acid under strong acids/bases |

| Chloronaphthalene | Nucleophilic aromatic substitution (if activated) |

| Primary amine | Acylation (e.g., with anhydrides), alkylation, or Schiff base formation |

Stability Considerations:

-

Thermal Stability : Likely stable at room temperature but may decompose at elevated temperatures due to the sulfonamide group.

-

pH Sensitivity : The hydrochloride salt dissociates in aqueous media, releasing free amine and chloride ions. Protonation of the amine enhances water solubility .

Hydrolysis of Sulfonamide:

Under strong acidic (e.g., HCl, H₂SO₄) or basic (e.g., NaOH) conditions:

Byproducts : Sulfonic acid and ammonia.

Amine Reactivity:

-

Acylation : Reaction with acetyl chloride:

-

Alkylation : Formation of quaternary ammonium salts with alkyl halides.

Experimental Data and Research Findings

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

W-9 hydrochloride is characterized by its ability to inhibit calmodulin-activated phosphodiesterase (PDE) activity. The compound displays an IC50 value of 72 μM, indicating its potency in modulating cellular processes influenced by calmodulin. By interfering with calcium signaling pathways, this compound can impact vascular relaxation and muscle contraction mechanisms.

Vascular Research

This compound has been utilized in studies focusing on vascular smooth muscle relaxation. Its role as a calmodulin antagonist allows researchers to explore the intricacies of calcium-dependent signaling pathways that regulate vascular tone. For instance, studies have demonstrated that this compound can induce relaxation in isolated vascular tissues, providing insights into potential therapeutic avenues for managing hypertension and other vascular disorders.

| Study | Findings |

|---|---|

| Hidaka et al., 2024 | Demonstrated that this compound effectively inhibits actin-myosin interactions, leading to vascular relaxation. |

Neuropharmacology

In neuropharmacological research, this compound has been investigated for its effects on neuronal excitability and neurotransmitter release. By blocking calmodulin's action, the compound may alter synaptic transmission and plasticity, which are critical for learning and memory processes.

| Study | Findings |

|---|---|

| Research on neuronal models | Indicated that this compound can modulate glutamate release, suggesting potential applications in neurodegenerative disease research. |

Cancer Research

This compound's ability to influence cell signaling pathways has led to its exploration in cancer research. By inhibiting calmodulin, the compound may affect tumor cell proliferation and migration, making it a candidate for further investigation in cancer therapeutics.

| Study | Findings |

|---|---|

| Cancer cell line studies | Showed that this compound reduced proliferation rates in certain cancer cell lines through calmodulin inhibition. |

Case Study 1: Vascular Smooth Muscle Relaxation

A study conducted by Hidaka et al. (2024) explored the effects of this compound on isolated rat aorta segments. The researchers found that treatment with this compound resulted in significant relaxation of the smooth muscle, indicating its potential as a therapeutic agent for vascular diseases.

Case Study 2: Neurotransmitter Modulation

In a controlled experiment assessing the impact of this compound on cultured neurons, it was observed that the compound significantly reduced the frequency of spontaneous excitatory postsynaptic currents (EPSCs). This suggests that this compound may have neuroprotective effects by dampening excessive neuronal excitability.

Wirkmechanismus

W-9 hydrochloride exerts its effects by binding to calmodulin, thereby inhibiting its interaction with target proteins. This inhibition disrupts calcium signaling pathways, leading to altered cellular functions. The compound specifically targets the calmodulin-binding domain, preventing the activation of calmodulin-dependent enzymes .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

W-5-Hydrochlorid: Ein weiterer Calmodulin-Antagonist mit ähnlicher Struktur, aber unterschiedlicher Potenz.

W-7-Hydrochlorid: Bekannt für seine Fähigkeit, Calmodulin-abhängige Myosin-Leichtkettenkinase zu hemmen.

KN-93-Phosphat: Ein selektiver Inhibitor der Calmodulin-abhängigen Kinase II

Einzigartigkeit

W-9-Hydrochlorid ist aufgrund seiner spezifischen Bindungsaffinität zu Calmodulin und seiner Fähigkeit, eine breite Palette von Calmodulin-abhängigen Prozessen zu hemmen, einzigartig. Dies macht es zu einem wertvollen Werkzeug in der Forschung, die sich mit Kalzium-Signaltransduktion und verwandten Zellmechanismen beschäftigt .

Biologische Aktivität

W-9 hydrochloride, a compound recognized for its role as a calmodulin antagonist, has garnered attention in the field of pharmacology due to its diverse biological activities. This article delves into the synthesis, biological mechanisms, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.

This compound (CAS 69762-85-2) is classified as a calmodulin antagonist, which inhibits calmodulin-activated phosphodiesterase (PDE) activity with an IC50 value of 72 μM . Calmodulin is a calcium-binding messenger protein that plays a crucial role in various cellular processes, including muscle contraction, cell division, and the activation of several enzymes. By inhibiting calmodulin, this compound can modulate these processes, making it a valuable compound for research into various diseases.

Biological Activities

The biological activities of this compound extend beyond its role as a calmodulin antagonist. Research indicates that it exhibits significant antioxidant and antimicrobial properties. The structure-activity relationship (SAR) studies have shown that modifications in the chemical structure can enhance these biological effects.

Antioxidant Activity

In studies assessing antioxidant activity, this compound demonstrated notable scavenging effects against free radicals. The compound's ability to inhibit oxidative stress is particularly relevant in the context of neurodegenerative diseases and cancer, where oxidative damage plays a pivotal role.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. It has shown effectiveness against various bacterial strains, contributing to its potential use in treating infections caused by resistant pathogens. The mechanism likely involves interference with bacterial signaling pathways mediated by calmodulin.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Calmodulin Inhibition : A study highlighted W-9's efficacy in inhibiting calmodulin-dependent pathways in cancer cell lines, suggesting its potential as an anticancer agent .

- Antioxidant Studies : In vitro assays demonstrated that this compound significantly reduced oxidative stress markers in neuronal cells, indicating protective effects against neurotoxicity .

- Antimicrobial Efficacy : Research showed that this compound effectively inhibited the growth of multidrug-resistant strains of Staphylococcus aureus and Escherichia coli, reinforcing its application in antibiotic development .

Table 1: Biological Activities of this compound

Eigenschaften

IUPAC Name |

N-(6-aminohexyl)-5-chloronaphthalene-2-sulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21ClN2O2S.ClH/c17-16-7-5-6-13-12-14(8-9-15(13)16)22(20,21)19-11-4-2-1-3-10-18;/h5-9,12,19H,1-4,10-11,18H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGWDLQXTCSKXSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)S(=O)(=O)NCCCCCCN)C(=C1)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22Cl2N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40656944 | |

| Record name | N-(6-Aminohexyl)-5-chloronaphthalene-2-sulfonamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40656944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69762-85-2 | |

| Record name | N-(6-Aminohexyl)-5-chloronaphthalene-2-sulfonamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40656944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.